环己基(4-(3-(4-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a useful research compound with a molecular formula of C23H23N7O2 and a molecular weight of 429.484. It is a derivative of the 1,2,4-triazolo[4,5-d]pyrimidine class .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecule contains several functional groups, including a triazole ring and a pyrimidine ring . The exact structure would need to be confirmed through spectral data and elemental analyses .Chemical Reactions Analysis
The compound may undergo various chemical reactions, including condensation reactions and cycloaddition with dipolarophiles . Further studies are needed to fully understand its reactivity .科学研究应用
合成方法和新化合物开发
研究已经探索了合成新化合物和方法,重点关注三唑和嘧啶衍生物,这些化合物以其在药物发现和药物化学中的潜力而闻名。例如,合成3-羟基-6-氧代[1,2,4]三唑-1-基丙氨酰胺,一类新的环二肽脲类化合物,展示了三唑衍生物在生成具有潜在生物活性的新伪肽类化合物方面的实用性(Sañudo等,2006)。同样,报道了含有萘呋喃基团的吡唑并[5,1-c]三唑和吡唑并[1,5-a]嘧啶的开发,表明通过这些合成途径可获得多样化的化学骨架(Abdelhamid等,2012)。
抗菌和抗结核活性
一些研究专注于三唑和嘧啶衍生物的抗菌和抗结核特性。例如,合成了新型1,2,4-三唑衍生物,并评估了它们的抗菌活性,显示出对各种微生物有中等到良好的效果,突显了开发新的抗菌剂的潜力(Bektaş等,2007)。
抗癌性能
对三唑和嘧啶衍生物在抗癌应用方面的探索已经取得了令人鼓舞的成果。已经确定了对多种癌细胞系表现出显著抗增殖性能的化合物,表明这些化学骨架在癌症治疗中的潜力(Prinz et al., 2017)。
安全和危害
属性
IUPAC Name |
cyclohexyl-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-31-18-9-7-17(8-10-18)29-21-19(25-26-29)20(23-15-24-21)27-11-13-28(14-12-27)22(30)16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDMUGVUAZJJNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCCC5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclohexyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。